Flecainide-d4 Acetate [bis(2,2,2-trifluoroethoxy-1,1-d2)]
Description
Chemical Identity and Structural Classification
Flecainide-d4 Acetate [bis(2,2,2-trifluoroethoxy-1,1-d2)] possesses a complex molecular structure characterized by the systematic replacement of hydrogen atoms with deuterium isotopes at strategically selected positions. The compound maintains the fundamental benzamide core structure of its non-deuterated counterpart while incorporating four deuterium atoms specifically located at the bis(2,2,2-trifluoroethoxy-1,1-d2) positions. This deuterated variant exhibits a molecular formula of C17D4H16F6N2O3 with an acetate salt counterpart having the formula C19H20D4F6N2O5, resulting in a molecular weight of 478.42 grams per mole.
The structural framework encompasses a piperidine ring system connected to a benzamide moiety, which is further substituted with two trifluoroethoxy groups. The deuterium incorporation occurs at the methylene carbons adjacent to the trifluoroethoxy substituents, creating a stable isotopic pattern that maintains the pharmacological activity while providing distinct mass spectrometric properties. The compound's three-dimensional configuration retains the spatial arrangement necessary for sodium channel interaction, ensuring that the deuterated version serves as an appropriate analytical surrogate for the parent compound.
The classification of this compound falls within the stable isotope-labeled analytical standards category, specifically designed for pharmaceutical analysis and research applications. The trifluoroethoxy groups contribute significantly to the compound's lipophilic character and metabolic stability, while the deuterium substitution provides the isotopic signature essential for internal standard applications. The acetate salt form enhances aqueous solubility and facilitates pharmaceutical formulation compatibility, making it suitable for various analytical methodologies requiring dissolved standards.
Historical Development of Deuterated Flecainide Compounds
The development of deuterated flecainide compounds emerged from the growing recognition of isotopic labeling advantages in pharmaceutical analysis during the late 20th century. Early analytical methods for flecainide relied on gas chromatography with electron capture detection and fluorometric techniques, but these approaches lacked the specificity and accuracy required for complex biological matrices. The introduction of mass spectrometric detection created opportunities for stable isotope-labeled internal standards, leading to the systematic development of deuterated analogs.
Initial efforts to create deuterated flecainide variants focused on developing methods for the determination of enantiomers and major metabolites in human biological samples. Research conducted in the 1990s established foundational protocols for incorporating deuterium atoms into flecainide structures using specialized synthetic approaches. These early investigations utilized deuterated analogues as internal standards for gas chromatography-mass spectrometry applications employing negative ion chemical ionization, demonstrating the potential for enhanced analytical precision.
The progression toward the current bis(2,2,2-trifluoroethoxy-1,1-d2) variant resulted from systematic optimization of deuterium placement to maximize analytical benefits while maintaining chemical stability. Researchers recognized that deuterium incorporation at the trifluoroethoxy positions provided optimal mass spectrometric differentiation without compromising the compound's fundamental chemical properties. This strategic positioning became particularly valuable for liquid chromatography-time-of-flight mass spectrometry applications, where high-resolution data acquisition requires precise mass accuracy.
The commercial availability of Flecainide-d4 Acetate has expanded significantly in recent years, reflecting increased demand from analytical laboratories and research institutions. Current manufacturing processes employ controlled synthetic methodologies to ensure consistent deuterium incorporation and chemical purity exceeding 98%, with deuterium content typically specified at 99 atom percent minimum. These quality standards have enabled widespread adoption across therapeutic drug monitoring programs and pharmaceutical research applications.
Comparative Analysis with Non-deuterated Flecainide Acetate
The relationship between Flecainide-d4 Acetate and its non-deuterated parent compound reveals both similarities and critical differences that define their respective analytical utilities. Both compounds share identical pharmacological mechanisms, operating through sodium channel blockade in cardiac tissues and exhibiting comparable protein binding characteristics of approximately 40% to plasma proteins. The deuterated variant maintains the same class Ic antiarrhythmic classification and demonstrates equivalent inhibition of fast inward sodium channels, ensuring that it serves as an appropriate pharmacokinetic surrogate.
| Parameter | Flecainide Acetate | Flecainide-d4 Acetate |
|---|---|---|
| Molecular Weight | 414.34 g/mol | 418.42 g/mol |
| Deuterium Content | 0% | 99 atom % minimum |
| Chemical Purity | ≥98% | ≥98% |
| Protein Binding | ~40% | ~40% |
| Plasma Half-life | 20 hours (range 12-27) | Similar to parent |
| Primary Application | Therapeutic use | Analytical standard |
Mass spectrometric analysis reveals distinct fragmentation patterns between the deuterated and non-deuterated compounds, with the four-mass-unit difference providing clear differentiation during analytical measurements. This mass shift enables precise quantification using selected ion monitoring techniques, where both compounds can be simultaneously detected with minimal interference. The deuterium isotope effect results in slightly altered chromatographic retention times, although these differences are typically minimal and do not compromise analytical separations.
Metabolic pathways for both compounds proceed through identical enzymatic processes, primarily involving cytochrome P450 2D6 and 1A2-mediated transformations to produce meta-O-dealkylated metabolites. The deuterated compound undergoes similar biotransformation reactions, with the deuterium atoms remaining intact throughout most metabolic processes, ensuring consistent analytical performance throughout the duration of pharmacokinetic studies. This metabolic stability represents a crucial advantage for long-term analytical applications where internal standard integrity must be maintained.
The pharmacokinetic profiles demonstrate remarkable similarity between both forms, with bioavailability approaching 90-95% and peak plasma concentrations occurring approximately three hours after administration. Volume of distribution ranges from 5.0 to 13.4 liters per kilogram for both compounds, reflecting identical tissue distribution characteristics. These comparable pharmacokinetic properties validate the use of the deuterated form as an internal standard for therapeutic drug monitoring applications.
Significance in Analytical Chemistry and Research Applications
Flecainide-d4 Acetate has established itself as an indispensable component of modern analytical chemistry methodologies, particularly in applications requiring precise quantification of flecainide in complex biological matrices. The compound's primary significance lies in its function as an internal standard for liquid chromatography-mass spectrometry analyses, where it provides compensation for matrix effects and analytical variability that could otherwise compromise measurement accuracy. This application has become particularly critical in therapeutic drug monitoring scenarios where rapid sample turnaround times are essential for optimal patient care.
Contemporary analytical methods utilizing Flecainide-d4 Acetate have achieved remarkable performance characteristics, including linear calibration ranges spanning 100 to 1,500 micrograms per liter with correlation coefficients exceeding 0.98. Within-batch and between-batch precision values consistently remain below 4.6% relative standard deviation, while accuracy measurements fall within 94.8% to 110.0% of nominal concentrations. These analytical specifications meet or exceed international guidelines for bioanalytical method validation, establishing the deuterated compound as a gold standard for flecainide quantification.
The compound's utility extends beyond routine therapeutic drug monitoring to encompass specialized research applications investigating flecainide pharmacokinetics and metabolism. Researchers have successfully employed Flecainide-d4 Acetate in studies examining drug disposition in special populations, including pregnant women receiving transplacental therapy for fetal arrhythmias. The rapid analytical methods enabled by this internal standard have facilitated urgent sample analysis capabilities, with total analysis times reduced to approximately 72 seconds per sample.
| Analytical Application | Performance Metric | Achieved Value |
|---|---|---|
| Linear Range | Calibration | 100-1,500 µg/L |
| Precision | Within-batch RSD | <4.6% |
| Precision | Between-batch RSD | <4.6% |
| Accuracy | Recovery range | 94.8-110.0% |
| Analysis Time | Total duration | 72 seconds |
| Sample Volume | Required amount | 50 µL |
Mass spectrometric applications have benefited substantially from the high-resolution capabilities enabled by time-of-flight instrumentation when paired with Flecainide-d4 Acetate as an internal standard. The ±5 parts-per-million extraction window based on theoretical mass-to-charge values provides exceptional selectivity for both the analyte and internal standard, minimizing potential interferences from co-administered medications or endogenous compounds. This precision has proven particularly valuable in forensic toxicology applications where accurate identification and quantification are paramount for legal proceedings.
Properties
CAS No. |
1276197-21-7 |
|---|---|
Molecular Formula |
C19H24F6N2O5 |
Molecular Weight |
478.425 |
IUPAC Name |
acetic acid;2,5-bis(1,1-dideuterio-2,2,2-trifluoroethoxy)-N-(piperidin-2-ylmethyl)benzamide |
InChI |
InChI=1S/C17H20F6N2O3.C2H4O2/c18-16(19,20)9-27-12-4-5-14(28-10-17(21,22)23)13(7-12)15(26)25-8-11-3-1-2-6-24-11;1-2(3)4/h4-5,7,11,24H,1-3,6,8-10H2,(H,25,26);1H3,(H,3,4)/i9D2,10D2; |
InChI Key |
RKXNZRPQSOPPRN-PQDNHERISA-N |
SMILES |
CC(=O)O.C1CCNC(C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F |
Synonyms |
N-(2-Piperidylmethyl)-2,5-bis-(2,2,2-trifluoroethoxy)benzamide Acetate |
Origin of Product |
United States |
Preparation Methods
The synthesis of Flecainide-d4 Acetate [bis(2,2,2-trifluoroethoxy-1,1-d2)] involves the incorporation of deuterium atoms into the Flecainide acetate molecule. The synthetic route typically starts with the preparation of deuterated intermediates, followed by their reaction with appropriate reagents to form the final product. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure the selective incorporation of deuterium atoms .
Industrial production methods for this compound are similar to those used in laboratory synthesis but are scaled up to meet commercial demands. These methods involve stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Flecainide-d4 Acetate [bis(2,2,2-trifluoroethoxy-1,1-d2)] undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated alcohols .
Scientific Research Applications
Flecainide-d4 Acetate [bis(2,2,2-trifluoroethoxy-1,1-d2)] has several scientific research applications:
Chemistry: It is used as a reference standard in mass spectrometry to study the fragmentation patterns of Flecainide.
Biology: The compound helps in understanding the metabolic pathways of Flecainide in biological systems.
Medicine: It is used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of Flecainide.
Mechanism of Action
The mechanism of action of Flecainide-d4 Acetate [bis(2,2,2-trifluoroethoxy-1,1-d2)] is similar to that of Flecainide acetate. It works by blocking sodium channels in the heart, which helps to stabilize the cardiac cell membrane and prevent abnormal electrical activity. This action reduces the occurrence of arrhythmias by slowing down the conduction of electrical impulses in the heart .
Comparison with Similar Compounds
Structural and Isotopic Comparison
Table 1: Key Properties of Flecainide-d4 Acetate and Related Compounds
*Estimated by subtracting deuterium mass contribution (4 × 1.008 g/mol) from Flecainide-d4 Acetate.
Key Observations:
- Isotopic Labeling : Flecainide-d4 Acetate’s deuterium is localized at the trifluoroethoxy groups, distinguishing it from other deuterated compounds like Flubendazole-d3 (methyl-d3) and Fluconazole-d4 (bismethylene-d4), which feature deuterium in different functional groups .
- Molecular Weight : Flecainide-d4 Acetate has a significantly higher molecular weight compared to simpler impurities (e.g., 1,4-bis(2,2,2-trifluoroethoxy)benzene at 274.16 g/mol), reflecting its complex benzamide structure .
- Applications : Unlike Flubendazole-d3 or Fluconazole-d4, which are used in parasitology and antifungal studies, Flecainide-d4 Acetate is specialized for cardiac drug monitoring .
Analytical and Commercial Considerations
- Pricing : Flecainide-d4 Acetate is priced at $175 (5 mg) and $295 (10 mg) , reflecting its niche application. This is comparable to Fluconazole-d4 but higher than Flubendazole-d3 ($180/0.01 g) due to structural complexity .
- Stability: Deuteration reduces metabolic degradation in LC-MS workflows, outperforming non-deuterated analogs in long-term analytical reproducibility .
Biological Activity
Flecainide-d4 acetate, a deuterated form of the well-known antiarrhythmic drug flecainide acetate, exhibits significant biological activity primarily in the cardiovascular system. This compound is classified as a Class IC antiarrhythmic agent and is utilized for managing various cardiac arrhythmias. This article delves into its pharmacological properties, mechanisms of action, pharmacokinetics, and clinical implications based on diverse research findings.
1. Pharmacological Properties
Flecainide-d4 acetate possesses local anesthetic properties and stabilizes cardiac membranes by blocking sodium channels. This action leads to a reduction in excitability and conduction velocity in myocardial tissues. The compound is particularly effective in treating:
- Atrioventricular nodal reciprocating tachycardia
- Wolff-Parkinson-White syndrome
- Severe symptomatic paroxysmal ventricular arrhythmias
Flecainide-d4 acetate functions by inhibiting the fast sodium channels in cardiac cells, which results in a decrease in the rate of depolarization during phase 0 of the cardiac action potential. This mechanism leads to:
- Prolonged PR and QRS intervals : Clinical studies have shown that flecainide causes dose-dependent increases in PR and QRS intervals, with average increases of approximately 25% for both .
- Negative inotropic effects : Some studies indicate that flecainide may reduce myocardial contractility, particularly at higher doses .
3. Pharmacokinetics
The pharmacokinetic profile of flecainide-d4 acetate reveals critical insights into its absorption, distribution, metabolism, and excretion:
- Absorption : Following oral administration, flecainide-d4 is nearly completely absorbed, with peak plasma concentrations typically reached within 3 to 6 hours .
- Metabolism : The compound undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes (especially CYP2D6), yielding active and inactive metabolites .
- Elimination : Approximately 30% of an administered dose is excreted unchanged in urine; renal function significantly influences its elimination half-life, which averages around 20 hours .
Table 1: Pharmacokinetic Parameters of Flecainide-d4 Acetate
| Parameter | Value |
|---|---|
| Cmax (ng/ml) | 150.4 ± 47.3 |
| AUC0-72 (ng/ml/h) | 2219.2 ± 796.4 |
| tmax (h) | 1.33 (1.00 – 3.67) |
| Half-life (h) | ~20 |
4. Clinical Studies and Case Reports
Clinical data support the efficacy of flecainide-d4 acetate in managing arrhythmias:
- In a study involving patients with ventricular tachycardia, dose adjustments based on plasma levels correlated with reduced proarrhythmic events .
- A significant case study demonstrated successful conversion of atrial fibrillation to normal sinus rhythm using flecainide in patients who were resistant to other therapies .
5. Safety Profile
While effective, flecainide-d4 acetate carries risks of adverse effects:
- Proarrhythmic effects : Increased risk of new-onset atrioventricular block or bundle branch block has been documented .
- Hemodynamic effects : Some patients may experience decreased ejection fraction or worsening heart failure symptoms during treatment .
Table 2: Summary of Safety Concerns Associated with Flecainide-d4 Acetate
| Concern | Description |
|---|---|
| Proarrhythmic Effects | Risk of new AV block or bundle branch block |
| Cardiac Conduction Disorders | Altered conduction times (PR/QRS prolongation) |
| Adverse Hemodynamic Effects | Potential worsening of heart failure |
Q & A
Basic Research Questions
Q. How can researchers confirm the structural integrity of Flecainide-d4 Acetate in synthesized batches?
- Methodology :
- Use high-resolution mass spectrometry (HRMS) to verify the molecular ion peak at m/z 478.42 (deuterated form) and compare it with the non-deuterated parent compound (MW 474.42) .
- Perform multinuclear NMR spectroscopy (1H, 13C, and 19F) to confirm deuteration at the 1,1-d2 positions of the trifluoroethoxy groups. The absence of proton signals at these positions and characteristic splitting patterns in 19F NMR can validate isotopic purity .
- Compare retention times and fragmentation patterns with non-deuterated Flecainide acetate using LC-MS/MS to ensure isotopic fidelity .
Q. What analytical techniques are recommended for quantifying Flecainide-d4 Acetate in biological matrices?
- Methodology :
- Employ stable isotope dilution assays (SIDA) with Flecainide-d4 Acetate as an internal standard. Use LC-HRMS with a C18 column (2.1 × 50 mm, 1.7 µm) and a mobile phase of 0.1% formic acid in water/acetonitrile (gradient elution) to resolve isotopic interference .
- Optimize ionization parameters (e.g., ESI+ mode, 3.5 kV capillary voltage) to enhance sensitivity for deuterated species.
Advanced Research Questions
Q. How can researchers mitigate the formation of 2,5-bis(2,2,2-trifluoroethoxy)-N-((4-methylpiperidine-2-yl)methyl)benzamide during synthesis?
- Methodology :
- Reaction Optimization : Control the reaction temperature (≤40°C) during the condensation step to suppress side reactions. Use anhydrous conditions and catalytic amounts of N,N-diisopropylethylamine (DIPEA) to minimize impurity formation .
- Purification Strategies : Employ preparative HPLC with a phenyl-hexyl column (150 × 4.6 mm, 3.5 µm) and isocratic elution (acetonitrile:water = 65:35) to isolate the target compound from the impurity, which typically elutes 1.2 minutes later .
- Mechanistic Analysis : Monitor intermediate formation via in-situ FTIR to detect premature cyclization or incomplete esterification, which drive impurity generation .
Q. What experimental approaches resolve discrepancies in deuterium incorporation efficiency across synthesis batches?
- Methodology :
- Isotopic Exchange Monitoring : Use deuterium NMR (2H NMR) to quantify deuteration levels at the 1,1-d2 positions. Batch variations >2% require re-evaluation of solvent purity (e.g., deuterated THF vs. non-deuterated) and reaction time .
- Kinetic Isotope Effect (KIE) Studies : Compare reaction rates between deuterated and non-deuterated precursors to identify steps sensitive to isotopic substitution. For example, esterification steps may exhibit KIE values >1.5, necessitating extended reaction times for deuterated intermediates .
Q. How do researchers validate the absence of process-related impurities in Flecainide-d4 Acetate batches?
- Methodology :
- Forced Degradation Studies : Expose the compound to heat (80°C, 72 hrs), acid (0.1M HCl, 24 hrs), and oxidative (3% H2O2, 24 hrs) conditions. Analyze degradation products using UPLC-QTOF-MS to identify impurities like N-(2-Pyridinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide (m/z 453.38) .
- Stability-Indicating Methods : Develop a gradient HPLC method (0.1% TFA in water/acetonitrile, 30→70% over 20 min) with a DAD detector (210 nm) to resolve Flecainide-d4 Acetate from its hydrolyzed byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
